molecular formula C8H10BrN3O2 B15065346 Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

Cat. No.: B15065346
M. Wt: 260.09 g/mol
InChI Key: LUDBFTINYRPZDE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is a heteroaromatic compound featuring a pyrazine core substituted with bromine at position 6, a dimethylamino group at position 3, and a methyl ester at position 2. This structure combines electron-withdrawing (bromo) and electron-donating (dimethylamino) substituents, creating unique electronic and steric properties.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C8H10BrN3O2/c1-12(2)7-6(8(13)14-3)11-5(9)4-10-7/h4H,1-3H3

InChI Key

LUDBFTINYRPZDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-3-chloropyrazine-2-carboxylate with dimethylamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

General Reactivity Profile

The compound features three key functional groups:

  • Bromine (Br) at position 6

  • Dimethylamino (-N(CH₃)₂) at position 3

  • Methyl ester (COOCH₃) at position 2

These substituents influence reactivity through steric effects, electronic interactions, and potential sites for nucleophilic or electrophilic attack.

2.1. Bromine Substitution

The bromine atom at position 6 is a good leaving group. Likely reactions include:

  • Nucleophilic aromatic substitution : Substitution of Br with strong nucleophiles (e.g., NH₂⁻, OH⁻) under basic or acidic conditions.

  • Elimination : Formation of aromatic rings via loss of HBr, though less likely due to the pyrazine’s aromatic stability.

Relevance : Bromine’s position para to the ester group may enhance reactivity due to electronic effects .

2.2. Dimethylamino Group Reactivity

The dimethylamino group is a strong electron-donating group. Possible reactions:

  • Acid-base reactions : Protonation/deprotonation, though less likely due to the group’s stability.

  • Nucleophilic substitution : Reaction with electrophiles (e.g., alkyl halides, carbonyl compounds).

  • Quaternization : Reaction with alkylating agents to form quaternary ammonium salts.

2.3. Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis:

  • Basic conditions : Conversion to carboxylate (COO⁻) via saponification.

  • Acidic conditions : Formation of carboxylic acid (COOH).

Example : Hydrolysis of methyl esters in pyrazine derivatives often requires heating or catalytic assistance .

Analogy to Related Compounds

While direct data is unavailable, insights can be inferred from:

  • Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (PubChem CID 72942094 ):

    • The methylamino group may undergo similar substitution reactions as dimethylamino groups.

    • Bromine substitution is likely analogous to the dimethylamino variant.

  • Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0 ):

    • Bromomethyl groups undergo hydrolysis or nucleophilic substitution. For example, treatment with potassium trimethylsilanolate yielded a carboxylic acid (37% yield) .

  • Pyrazolo[1,5-a]pyrimidines (MDPI review ):

    • Brominated pyrazines can undergo C–H activation or palladium-catalyzed coupling reactions, though this requires specific catalysts.

Hypothetical Reaction Table

A theoretical framework for potential reactions (based on structural analogy):

Reaction Type Reagents/Conditions Expected Product
Bromine Substitution NH₃, heat6-Amino-3-(dimethylamino)pyrazine-2-carboxylate
Ester Hydrolysis NaOH, H₂O, heat3-(Dimethylamino)pyrazine-2-carboxylic acid
Nucleophilic Substitution CH₃I, DMFQuaternary ammonium salt
Dimethylamino Alkylation CH₂=CHBr, K₂CO₃Alkylated dimethylamino derivative

Critical Observations

  • Lack of Direct Data : No search results explicitly describe the target compound. Reactions are inferred from similar structures.

  • Functional Group Synergy : The dimethylamino and bromine groups may influence each other’s reactivity (e.g., steric hindrance or electronic effects).

  • Catalytic Requirements : Palladium or other transition-metal catalysts may be required for C–H activation or coupling reactions .

Scientific Research Applications

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative attributes:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 3-Amino-6-Bromopyrazine-2-Carboxylate Amino (-NH₂) C₇H₆BrN₃O₂ 244.05 Intermediate in drug synthesis; amino group enhances hydrogen bonding but reduces lipophilicity.
Methyl 6-Bromo-3-Methoxypyrazine-2-Carboxylate Methoxy (-OCH₃) C₈H₇BrN₂O₃ 259.06 Used in agrochemicals; methoxy group increases stability and alters electronic density.
Methyl 6-Bromo-5-Methylpyrazine-2-Carboxylate Methyl (-CH₃) at position 5 C₇H₇BrN₂O₂ 231.05 Steric hindrance at position 5 may reduce reactivity; used in specialty chemical synthesis.
Methyl 6-Chloro-3-Fluoro-5-(Methylamino)Pyrazine-2-Carboxylate Chloro (-Cl), Fluoro (-F), Methylamino (-NHCH₃) C₇H₇ClFN₃O₂ 219.60 Halogen-rich structure enhances electrophilicity; potential for targeting halogen-binding enzymes.
Target Compound : Methyl 6-Bromo-3-(Dimethylamino)Pyrazine-2-Carboxylate (Hypothetical) Dimethylamino (-N(CH₃)₂) C₈H₉BrN₃O₂ 259.08 Predicted higher lipophilicity and steric bulk; potential for improved cell membrane permeability.

Key Structural and Functional Comparisons :

Electronic Effects: The dimethylamino group in the target compound is a strong electron donor, which may increase nucleophilicity at adjacent positions, facilitating further functionalization. This contrasts with the electron-withdrawing methoxy group in , which stabilizes the ring but reduces reactivity. Halogen substituents (e.g., bromo in , chloro/fluoro in ) enhance electrophilicity, making these compounds reactive toward cross-coupling reactions like Suzuki-Miyaura .

Biological Activity: Analogs such as pyrazolo[1,5-a]pyrimidines and thiazoles derived from similar brominated pyrazines exhibit antitumor activity against liver carcinoma (HEPG2-1), with IC₅₀ values as low as 2.70 µM . The dimethylamino group may enhance interactions with biological targets via hydrogen bonding or charge transfer.

Synthetic Utility: Compounds like methyl 3-bromo-6-methylpyrazine-2-carboxylate are pivotal in synthesizing drug candidates due to their compatibility with diverse reaction conditions (e.g., nucleophilic substitutions, cycloadditions). The dimethylamino group in the target compound could enable unique reactivity pathways, such as facilitating Buchwald-Hartwig amination or serving as a directing group in metal-catalyzed reactions.

Biological Activity

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate pyrazine derivatives. The process often utilizes methods such as Suzuki cross-coupling or other coupling reactions to achieve the desired compound with good yields.

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. A recent study evaluated its efficacy against extensively drug-resistant Salmonella Typhi using the agar well diffusion method. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including the compound .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)
5a 50100
5b 2550
5c 12.525
5d 6.2512.5

From the table, it is evident that derivative 5d exhibits the strongest antibacterial activity, making it a candidate for further development against resistant bacterial strains .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been identified as a potent inhibitor of alkaline phosphatase (ALP). The IC50 value for this compound was measured at 1.469±0.02μM1.469\pm 0.02\,\mu M, indicating strong inhibitory potential. This competitive inhibition suggests that the compound could be developed for therapeutic applications where ALP modulation is beneficial .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrazine ring and substituents can significantly impact both antibacterial and enzyme inhibitory activities. For example, variations in bromination and dimethylamino substitutions have been correlated with enhanced potency against specific bacterial strains and enzyme targets.

Case Studies

  • Case Study on Antibacterial Efficacy : In a study focusing on the antibacterial properties of various pyrazine derivatives, this compound was highlighted for its effectiveness against XDR S. Typhi. The study utilized molecular docking simulations to elucidate binding interactions with target proteins, revealing significant binding affinities that support its potential as an antibiotic candidate .
  • Enzyme Kinetics Study : Another research project investigated the kinetics of ALP inhibition by this compound. The Lineweaver-Burk plot analysis confirmed its competitive nature as an inhibitor, which is critical for designing drugs targeting ALP-related pathways in various diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate be optimized for improved yield?

  • Methodological Answer : The synthesis involves bromination and amidation steps. Evidence from Preparation 5 () shows that using N-bromosuccinimide (NBS) in DMF at 0°C achieves a 41% yield of the brominated intermediate. Optimization may include:

  • Temperature control : Maintaining low temperatures during bromination reduces side reactions.
  • Reagent stoichiometry : Adjusting the molar ratio of NBS to substrate (e.g., 1.02:1) improves conversion.
  • Purification : Ethyl acetate washes and sodium sulfate drying enhance purity.
    Subsequent amidation with methylamine hydrochloride and HATU in DMF (Preparation 5, ) achieves 82% yield, highlighting the importance of coupling agents like HATU for efficient amide bond formation .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (ES/MS) : Used to confirm molecular weight (e.g., m/z 231.0 for brominated intermediates) and isotopic patterns (79Br/81Br splitting) .
  • 1H-NMR : Characterizes substitution patterns. For example, δ 8.40 ppm in pyrazole derivatives ( ) confirms aromatic proton environments.
  • Elemental Analysis : Validates purity and stoichiometry, as seen in chromen-2-one derivatives ( ) .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The dimethylamino group acts as an electron-donating substituent, potentially activating the pyrazine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Evidence from analogous compounds ( ) shows that bromine at position 6 facilitates coupling with aryl boronic acids under Pd catalysis. However, steric hindrance from the dimethylamino group may require tailored ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve high conversion .

Q. What contradictions exist in reported synthetic pathways for brominated pyrazine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 41% vs. 82% in ) may arise from:

  • Solvent choice : DMF vs. dichloromethane () affects reaction kinetics.
  • Protecting groups : tert-butoxycarbonyl (Boc) groups in improve selectivity but require acidic deprotection, complicating scalability.
    Resolution strategies include systematic screening of solvents (e.g., DMF for polar intermediates) and optimizing protecting group strategies (e.g., Boc for amino protection) .

Q. How can electrochemical methods (e.g., C(sp³)-H activation) be applied to functionalize this compound?

  • Methodological Answer : demonstrates electrochemical C(sp³)-H activation in chromone derivatives using N,N,4-trimethylaniline. For pyrazines, similar methods could enable regioselective alkylation at position 3. Key parameters include:

  • Electrolyte selection : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
  • Current density : 5 mA/cm² to avoid over-oxidation.
  • Substrate scope : Testing electron-deficient aryl amines for coupling efficiency .

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